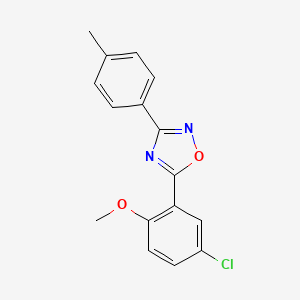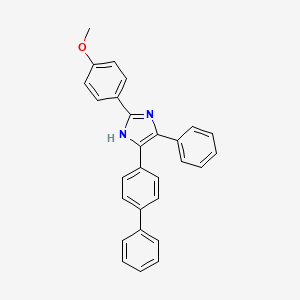![molecular formula C14H21NO2 B4776078 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4776078.png)
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine
Übersicht
Beschreibung
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine, also known as MPJP, is a chemical compound that belongs to the class of pyrrolidines. It is a synthetic compound that has been used in scientific research for various purposes.
Wirkmechanismus
The exact mechanism of action of 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a serotonin releaser. This leads to an increase in the levels of dopamine and serotonin in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in rodents. This compound has also been shown to increase the release of dopamine and serotonin in the brain. In addition, this compound has been shown to have analgesic effects and to decrease anxiety-like behavior in rodents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities with good purity. This compound has also been shown to have a high affinity for dopamine and serotonin receptors, which makes it a useful tool for studying the mechanism of action of other drugs and neurotransmitters. However, one limitation of using this compound in lab experiments is that its effects on behavior and mood may not be directly applicable to humans.
Zukünftige Richtungen
There are many future directions for research on 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine. One direction is to further study its potential as a therapeutic agent for the treatment of neurological disorders. Another direction is to study its effects on the central nervous system and its potential as a drug of abuse. In addition, future research could focus on developing new synthetic compounds based on the structure of this compound with improved therapeutic potential and fewer side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been used in scientific research for various purposes. Its synthesis method has been optimized to produce high yields of this compound with good purity. This compound has been shown to have various biochemical and physiological effects, including increasing the release of dopamine and serotonin in the brain. It has advantages and limitations for lab experiments, and there are many future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has been used in scientific research for various purposes. It has been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has also been studied for its effects on the central nervous system and its potential as a drug of abuse. In addition, this compound has been used as a tool for studying the mechanism of action of other drugs and neurotransmitters.
Eigenschaften
IUPAC Name |
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-5-7-14(8-6-13)17-12-4-11-15-9-2-3-10-15/h5-8H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYQBMUUYBWZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4775999.png)
![1-(4-methoxyphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B4776011.png)
![N,N,4-trimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B4776019.png)

![3,3-diphenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4776028.png)

![butyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B4776040.png)
![methyl 4-{[2-(ethylthio)benzoyl]amino}benzoate](/img/structure/B4776046.png)
![4-(4-chlorophenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4776048.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4776074.png)
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4776077.png)
![N-{2-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4776087.png)
![2-(3-{2-[(4-ethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4776096.png)
